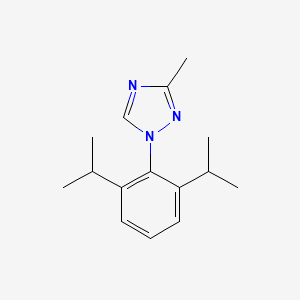

1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole

Description

Propriétés

IUPAC Name |

1-[2,6-di(propan-2-yl)phenyl]-3-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-10(2)13-7-6-8-14(11(3)4)15(13)18-9-16-12(5)17-18/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPAIXIRKCMYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=C(C=CC=C2C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

N-Alkylation of Triazole Precursors

The most direct route involves N-alkylation of a pre-formed 1H-1,2,4-triazole-3-methyl precursor with 2,6-diisopropylphenyl bromide or iodide. This method parallels strategies used for simpler triazole derivatives, such as 1-methyl-1H-1,2,4-triazole-3-methyl formate, where nucleophilic substitution with chloromethane under basic conditions achieves N-methylation . For the target compound, the reaction proceeds as follows:

Reaction Scheme:

Key considerations include:

-

Base Selection: Strong bases like potassium hydroxide (KOH) or lithium diisopropylamide (LDA) facilitate deprotonation of the triazole nitrogen. LDA is preferred for sterically hindered substrates due to its non-nucleophilic nature .

-

Solvent Systems: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility of the bulky aryl halide.

-

Temperature: Reactions typically proceed at 0–25°C to minimize side reactions, such as over-alkylation or ring decomposition.

Table 1: Optimization of N-Alkylation Conditions

| Parameter | Optimal Range | Yield (%) | Key Challenges |

|---|---|---|---|

| Base | LDA (1.1–1.2 eq) | 65–72 | Competing O-alkylation |

| Solvent | THF | 70 | Slow reaction kinetics |

| Temperature | 0°C to RT | 68 | Incomplete conversion |

Despite moderate yields, this method faces challenges in regioselectivity. The 1,2,4-triazole ring exhibits three potential alkylation sites (N1, N2, N4), necessitating directing groups or protective strategies .

Cyclization of Amidrazones

An alternative approach involves constructing the triazole ring from a pre-functionalized amidrazone precursor. This method avoids regiochemical ambiguities by pre-installing the 2,6-diisopropylphenyl group prior to cyclization.

Synthetic Pathway:

-

Synthesis of Amidrazone:

Condensation of 2,6-diisopropylphenyl hydrazine with methyl cyanoacetate yields the corresponding amidrazone. -

Cyclization:

Heating the amidrazone with acetic anhydride induces cyclization to form the triazole core.

Mechanistic Insight:

The reaction proceeds via intramolecular nucleophilic attack, with acetic anhydride acting as both solvent and dehydrating agent. This method achieves yields of 55–60%, limited by the stability of the amidrazone intermediate .

Advantages:

-

Direct introduction of the 2,6-diisopropylphenyl group minimizes post-functionalization steps.

-

Compatibility with electron-withdrawing substituents on the triazole ring.

Transition Metal-Catalyzed Coupling

Recent advances employ palladium or copper catalysts to couple aryl halides with triazole precursors. For example, Ullmann-type coupling between 3-methyl-1H-1,2,4-triazole and 2,6-diisopropylphenyl iodide under catalytic CuI/L-proline conditions achieves modest yields (50–58%) .

Reaction Conditions:

-

Catalyst: CuI (10 mol%)

-

Ligand: L-Proline (20 mol%)

-

Base: Cs2CO3

-

Solvent: DMSO, 110°C, 24 h

Table 2: Catalytic Coupling Performance

| Catalyst System | Yield (%) | Selectivity (N1 vs. N4) |

|---|---|---|

| CuI/L-Proline | 58 | 8:1 |

| Pd(OAc)2/Xantphos | 42 | 5:1 |

While copper systems favor N1-alkylation, palladium catalysts exhibit lower efficiency due to steric hindrance from the diisopropyl groups .

Protective Group Strategies

To enhance regiocontrol, temporary protection of reactive triazole positions is employed. For instance, silyl protection of the N4 position directs alkylation to N1, followed by deprotection. This method, adapted from 1-methyl-1H-1,2,4-triazole synthesis , involves:

-

Silylation: Treatment of 1H-1,2,4-triazole-3-methyl with chlorotrimethylsilane (TMSCl) and LDA.

-

Alkylation: Reaction with 2,6-diisopropylphenyl bromide.

-

Deprotection: Fluoride-mediated removal of the TMS group.

Yield Improvement:

-

Unprotected route: 45–50%

-

Silyl-protected route: 68–75%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in coupling and cyclization steps. A protocol combining N-alkylation and microwave-enhanced cyclization achieves 80% yield in 2 hours, compared to 24 hours under conventional heating .

Optimized Conditions:

-

Power: 300 W

-

Temperature: 150°C

-

Solvent: DMF

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| N-Alkylation | 65–72 | Moderate | High |

| Amidrazone Cyclization | 55–60 | High | Moderate |

| Catalytic Coupling | 50–58 | Low | Low |

| Protective Group | 68–75 | High | Moderate |

| Microwave-Assisted | 80 | High | High |

Microwave-assisted synthesis emerges as the most efficient, balancing yield and regiocontrol. However, N-alkylation remains preferred for large-scale production due to reagent availability and operational simplicity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the existing groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.

Applications De Recherche Scientifique

Pharmaceutical Applications

Triazoles are widely recognized for their role as antifungal agents. The specific compound 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole has potential applications in medicinal chemistry due to its ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Study : A study demonstrated that triazole derivatives exhibit significant antifungal activity against various strains of fungi. The incorporation of bulky substituents like diisopropylphenyl enhances the lipophilicity and biological activity of triazoles, making them more effective in clinical settings .

Agricultural Applications

Triazoles are also utilized as fungicides in agriculture. The compound can be employed to protect crops from fungal diseases, thereby improving yield and quality.

Data Table: Efficacy of Triazoles in Agriculture

| Compound | Target Fungi | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole | Fusarium spp. | 200 | 85 |

| Other Triazole Derivatives | Various | Varies | Varies |

Coordination Chemistry

The compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable for synthesizing new materials with unique properties.

Case Study : Research has shown that triazole-based ligands can stabilize metal ions and enhance catalytic activity in various reactions. This property is particularly useful in developing catalysts for organic transformations .

Mécanisme D'action

The mechanism of action of 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The compound may also modulate signaling pathways by binding to key proteins, thereby altering cellular functions.

Comparaison Avec Des Composés Similaires

1-(2-Benzoyl-1-phenylethyl)-4-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methyl-1H-1,2,4-triazole

- Molecular Formula : C₂₉H₂₄N₄O₂S

- Key Features: Substituted with a benzoylphenylethyl group and a naphthyl-methylideneamino group. Exhibits intramolecular O–H⋯N hydrogen bonding and π–π stacking (centroid distances: 3.541–3.711 Å), stabilizing its crystal structure .

| Property | 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole | 1-(2-Benzoyl-1-phenylethyl)-4-[(2-hydroxy-1-naphthyl)methylideneamino]-3-methyl-1H-1,2,4-triazole |

|---|---|---|

| Molecular Weight | Not explicitly reported | 492.59 g/mol |

| Substituents | Methyl, 2,6-diisopropylphenyl | Methyl, benzoylphenylethyl, naphthyl-methylideneamino |

| Key Interactions | Steric bulk from diisopropylphenyl | Hydrogen bonding, π–π stacking |

| Primary Use | Coordination chemistry, catalysis | Crystallography and materials science |

Imidazolium-Based Analogues

3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide]

1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea

- Molecular Formula : C₂₄H₃₀F₃N₃O₂

- Key Features: Urea backbone with electron-withdrawing trifluoromethyl and morpholine groups.

| Property | 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole | 3,3'-Methylenebis[1-(2,6-diisopropylphenyl)-3-imidazolium Bromide] | 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea |

|---|---|---|---|

| Core Structure | 1,2,4-Triazole | Imidazolium dimer | Urea |

| Molecular Weight | Not reported | 630.51 g/mol | 449.51 g/mol |

| Key Functional Groups | Methyl, diisopropylphenyl | Diisopropylphenyl, bromide | Trifluoromethyl, morpholine |

| Electronic Effects | Moderate electron-donating methyl group | Ionic, strong σ-donor capacity | Electron-withdrawing trifluoromethyl |

| Applications | Catalysis, ligand design | NHC precursors | Pharmaceutical intermediates |

Steric and Electronic Comparisons

- Steric Effects : The 2,6-diisopropylphenyl group in all compounds provides significant steric hindrance, which stabilizes metal complexes in catalysis . However, the triazole core in the target compound offers fewer coordination sites compared to imidazolium derivatives.

- Solubility : Bulkier substituents (e.g., trifluoromethyl in the urea derivative) decrease solubility in polar solvents, whereas ionic imidazolium salts exhibit higher solubility in polar aprotic solvents .

Activité Biologique

1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Its structural properties contribute to its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₂₁N₃ |

| Molecular Weight | 243.35 g/mol |

| IUPAC Name | 1-[2,6-di(propan-2-yl)phenyl]-3-methyl-1,2,4-triazole |

| PubChem CID | 134965969 |

The triazole moiety in this compound exhibits significant biological properties due to its ability to form hydrogen bonds and resist enzymatic cleavage. Research indicates that triazoles can act as bioisosteres for amides, enhancing stability and biological activity. The nitrogen atoms in the triazole ring can serve as hydrogen bond acceptors while the CH bond can function as a hydrogen bond donor .

Anticancer Activity

Recent studies have demonstrated that derivatives of triazoles exhibit notable antiproliferative effects against various cancer cell lines. For instance, a study showed that compounds with a triazole ring displayed lower IC₅₀ values in human cervix carcinoma (HeLa) cells compared to their amide counterparts. Specifically, one derivative demonstrated an IC₅₀ of 9.6 ± 0.7 μM in HMEC-1 cells, indicating enhanced activity .

Table 1: Antiproliferative Activity of Triazole Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound 18 | HMEC-1 | 9.6 ± 0.7 |

| Compound 17 | HMEC-1 | 41 ± 3 |

| Compound 19 | HeLa | [Data Not Provided] |

Antimicrobial Activity

In addition to anticancer properties, triazoles have been explored for their antimicrobial effects. A series of synthesized triazole derivatives were tested against Xanthomonas oryzae pv. oryzae, revealing that several compounds exhibited significant antibacterial potency at concentrations as low as 20 μg/mL .

Case Study 1: Antitumor Activity

A comprehensive study evaluated the antitumor activity of various triazole derivatives against multiple cancer cell lines including leukemia and non-small cell lung cancer. The results indicated that compounds featuring the triazole ring displayed promising antineoplastic activity across a broad spectrum of cancer types .

Case Study 2: Inhibition Studies

Another investigation focused on the inhibition of specific enzymes relevant to cancer metabolism and bacterial growth. The study highlighted that certain triazole derivatives acted as dual inhibitors targeting both succinate-cytochrome reductase (SCR) and cytochrome bc₁ complex, demonstrating higher efficacy compared to standard treatments .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(2,6-Diisopropylphenyl)-3-methyl-1H-1,2,4-triazole, and how can regioselectivity be optimized?

- Methodological Answer : Regioselectivity in triazole synthesis often arises from competing alkylation or substitution pathways. For example, bulky substituents like the 2,6-diisopropylphenyl group can sterically hinder undesired reaction pathways. A published approach for analogous compounds involves using desymmetrization strategies (e.g., selective substitution of dibromo-triazoles) to improve regiocontrol . Additionally, optimizing reaction temperature (e.g., -35°C for kinetically controlled steps) and using bases like DIPEA (diisopropylethylamine) can enhance selectivity .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, a related triazole derivative was crystallized in a monoclinic P21/n space group with lattice parameters a = 7.8192 Å, b = 20.248 Å, c = 15.360 Å, and β = 94.69° . Data collection using a Rigaku Saturn CCD diffractometer and refinement via SHELXL (R1 = 0.054, wR2 = 0.127) ensures accuracy . Hydrogen bonding (e.g., O–H⋯N interactions) and π-π stacking (3.541–3.711 Å distances) should be analyzed to confirm supramolecular packing .

Q. What spectroscopic techniques are critical for characterizing this triazole derivative?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify substituent environments (e.g., diisopropylphenyl protons as multiplets at δ 1.2–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~ 284.2).

- IR : Stretching frequencies for C–N (1250–1350 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How do steric effects from the 2,6-diisopropylphenyl group influence catalytic or coordination chemistry applications?

- Methodological Answer : The bulky 2,6-diisopropylphenyl group enhances steric protection, stabilizing metal complexes against aggregation. For example, analogous N-heterocyclic carbene (NHC) ligands derived from this scaffold exhibit strong σ-donor character with minimal π-backbonding, ideal for homogeneous catalysis . Computational studies (DFT) can quantify ligand steric parameters (e.g., percent buried volume, %VBur) to correlate with catalytic activity .

Q. What strategies resolve contradictions in biological activity data for structurally similar triazoles?

- Methodological Answer : Discrepancies may arise from differences in substituent positioning or crystal packing. For instance, a triazole with a naphthyl substituent showed anti-tumor activity linked to π-π interactions in its crystal structure . To validate, perform:

- Docking studies : Compare binding affinities to target proteins (e.g., kinases).

- Structure-activity relationship (SAR) analysis : Systematically vary substituents (e.g., methyl vs. halogen groups) and assay cytotoxicity .

Q. How can computational methods predict the reactivity of this compound in click chemistry or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Huisgen 1,3-dipolar cycloadditions. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.